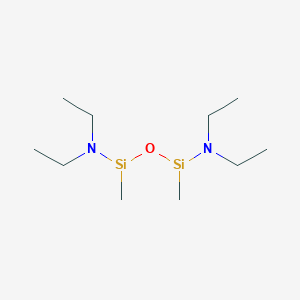
CID 78065301
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78065301 is a chemical compound with unique properties and applications in various scientific fields
Preparation Methods
The preparation of CID 78065301 involves specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that ensure its purity and stability. Industrial production methods focus on optimizing yield and minimizing impurities. For example, the preparation of crystal forms of similar compounds involves maintaining good physiochemical stability, regular crystal habit, and good particle size uniformity .
Chemical Reactions Analysis
CID 78065301 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, single-molecule chemical reactions can be investigated using techniques like scanning probe microscopy and single-molecule fluorescence detection .
Scientific Research Applications
CID 78065301 has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and develop new synthetic methods. In biology, it plays a role in understanding cellular processes and developing therapeutic agents. In medicine, it is explored for its potential in treating various diseases. In industry, it is utilized in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of CID 78065301 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses. For example, similar compounds like miglustat and semaglutide have well-defined mechanisms of action involving enzyme inhibition and receptor agonism, respectively .
Comparison with Similar Compounds
CID 78065301 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures and properties. For instance, compounds like miglustat and semaglutide share some similarities in their mechanisms of action and therapeutic applications . this compound may offer distinct advantages in terms of its specific interactions and effects.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and mechanisms of action make it a valuable tool for research and development in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C10H26N2OSi2 |
|---|---|
Molecular Weight |
246.50 g/mol |
InChI |
InChI=1S/C10H26N2OSi2/c1-7-11(8-2)14(5)13-15(6)12(9-3)10-4/h7-10H2,1-6H3 |
InChI Key |
FXSMVXUSIMQURP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)[Si](C)O[Si](C)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















